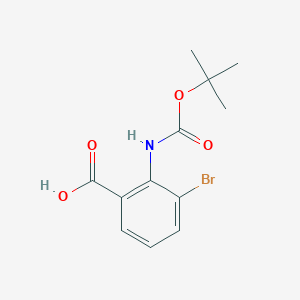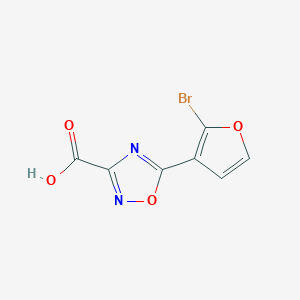
5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromofuran-3-carboxylic acid hydrazide with a suitable nitrile oxide precursor. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted furan derivatives.
Aplicaciones Científicas De Investigación
5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The bromofuran moiety can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The oxadiazole ring can also participate in hydrogen bonding and other interactions, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2-Bromofuran-3-yl)-2,4-dimethylpyrazol-3-amine
- 3-[(2-Bromofuran-3-yl)formamido]-2-hydroxypropanoic acid
- (2S)-4-[(2-Bromofuran-3-yl)formamido]-2-hydroxybutanoic acid
Uniqueness
5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both the bromofuran and oxadiazole moieties, which confer distinct reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.
Propiedades
Fórmula molecular |
C7H3BrN2O4 |
|---|---|
Peso molecular |
259.01 g/mol |
Nombre IUPAC |
5-(2-bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H3BrN2O4/c8-4-3(1-2-13-4)6-9-5(7(11)12)10-14-6/h1-2H,(H,11,12) |
Clave InChI |
FENCSLKSUQNQSP-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1C2=NC(=NO2)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylicacid](/img/structure/B13079993.png)


![{2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B13080008.png)

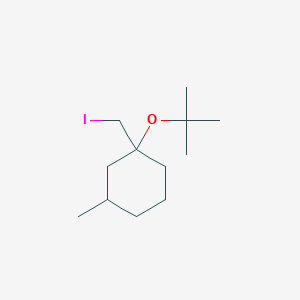

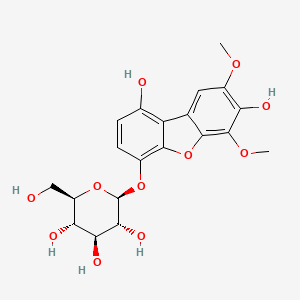
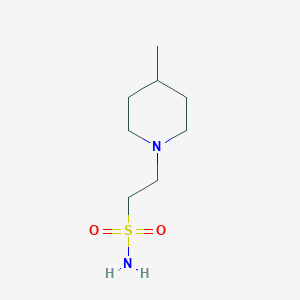
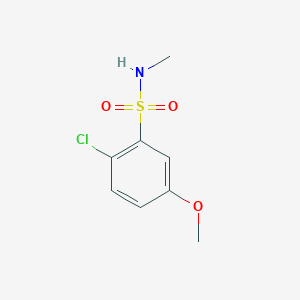
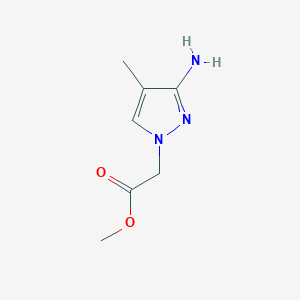
![7-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13080047.png)
